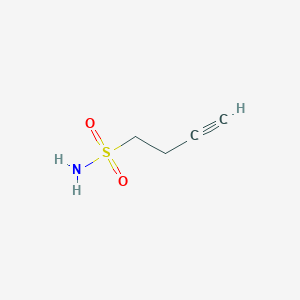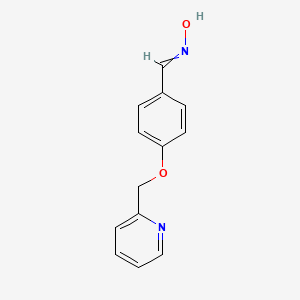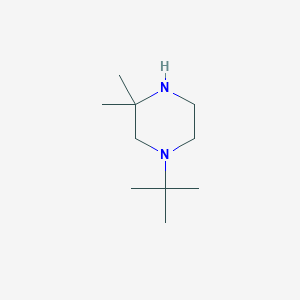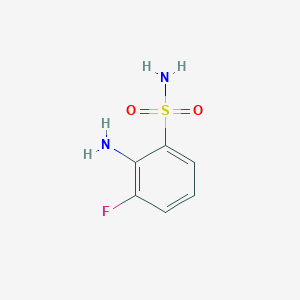
2-Amino-3-fluorobenzene-1-sulfonamide
Overview
Description
2-Amino-3-fluorobenzene-1-sulfonamide, also referred to as AFBS, is an organic compound belonging to the sulfonamide group. It has a molecular weight of 190.2 . It is commonly used in scientific experiments as a reagent.
Molecular Structure Analysis
The molecular formula of 2-Amino-3-fluorobenzene-1-sulfonamide is C6H7FN2O2S . The InChI code is 1S/C6H7FN2O2S/c7-4-2-1-3-5 (6 (4)8)12 (9,10)11/h1-3H,8H2, (H2,9,10,11) .Physical And Chemical Properties Analysis
2-Amino-3-fluorobenzene-1-sulfonamide is a powder at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Carbonic Anhydrase Inhibition for Antitumor Agents
A study by Ilies et al. (2003) demonstrated the use of halogenated sulfonamides, including derivatives similar to 2-Amino-3-fluorobenzene-1-sulfonamide, as inhibitors of carbonic anhydrase IX. This inhibition suggests potential applications as antitumor agents, as carbonic anhydrase IX is associated with tumors.
β-Carbonic Anhydrase Inhibition for Antimycobacterial Agents
Ceruso et al. (2014) explored sulfonamides with fluorine and 1,3,5-triazine moieties as inhibitors of three β-carbonic anhydrases from Mycobacterium tuberculosis. Their research indicates that these compounds, including derivatives similar to 2-Amino-3-fluorobenzene-1-sulfonamide, may lead to new antimycobacterial agents with unique mechanisms of action (Ceruso et al., 2014).
Use in Antibacterial Drugs
Kalgutkar et al. (2010) describe the sulfonamide group, a key component of 2-Amino-3-fluorobenzene-1-sulfonamide, as widely used in medicinal chemistry. This group is present in many marketed antibacterial drugs, illustrating its significance in drug design (Kalgutkar et al., 2010).
Development of Antitumor Agents
Research by Huang et al. (2001) on sulfonamide derivatives, including structures akin to 2-Amino-3-fluorobenzene-1-sulfonamide, demonstrated their potential as antitumor agents with low toxicity. This study highlights the therapeutic potential of sulfonamide derivatives in cancer treatment (Huang et al., 2001).
Enzyme-linked Immunosorbent Assay (ELISA) for Sulfonamide Antibiotics
Adrián et al. (2009) utilized antibodies against sulfonamide derivatives to develop an ELISA for detecting sulfonamide antibiotics in milk samples. This illustrates the application of 2-Amino-3-fluorobenzene-1-sulfonamide derivatives in food safety and quality control (Adrián et al., 2009).
Antimicrobial Activity of Sulfonamide Derivatives
Janakiramudu et al. (2017) synthesized sulfonamide derivatives, including those related to 2-Amino-3-fluorobenzene-1-sulfonamide, and found them to exhibit antimicrobial activity. This suggests their use in developing new antimicrobial agents (Janakiramudu et al., 2017).
Thermal Decomposition Study
Venkatesan et al. (2017) conducted a thermal decomposition study of a sulfonamide Schiff's base related to 2-Amino-3-fluorobenzene-1-sulfonamide. Their work contributes to understanding the stability and decomposition properties of such compounds (Venkatesan et al., 2017).
Binding to Tubulin in Cancer Therapy
Banerjee et al. (2005) explored how sulfonamide drugs, including those structurally similar to 2-Amino-3-fluorobenzene-1-sulfonamide, bind to tubulin. This research aids in understanding their potential role in cancer therapy (Banerjee et al., 2005).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-amino-3-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOLOTOICIUMRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-fluorobenzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



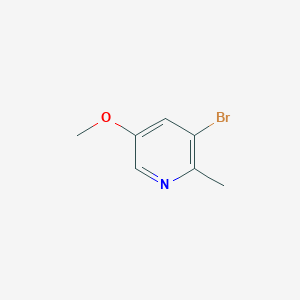
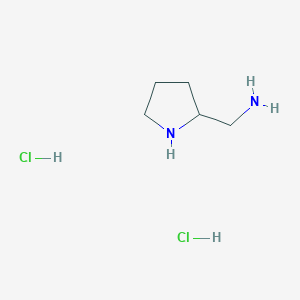
![6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1374908.png)
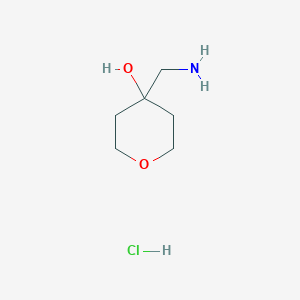
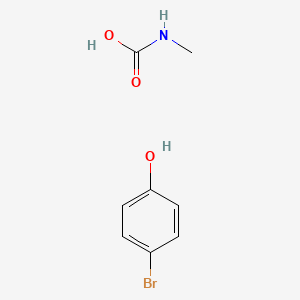

![N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B1374913.png)

